molecular formula C10H12BrNO B13600960 3-(3-Bromobenzyl)azetidin-3-ol

3-(3-Bromobenzyl)azetidin-3-ol

Cat. No.: B13600960
M. Wt: 242.11 g/mol
InChI Key: IYQZLWHIDYXJQZ-UHFFFAOYSA-N
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Description

3-(3-Bromobenzyl)azetidin-3-ol is an organic compound with the molecular formula C10H12BrNO It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromobenzyl)azetidin-3-ol typically involves the reaction of 3-bromobenzyl bromide with azetidin-3-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the azetidin-3-ol acts as a nucleophile, attacking the electrophilic carbon in the 3-bromobenzyl bromide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromobenzyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-bromobenzyl)azetidin-3-one.

    Reduction: Formation of 3-(3-benzyl)azetidin-3-ol.

    Substitution: Formation of 3-(3-azidobenzyl)azetidin-3-ol or 3-(3-thiobenzyl)azetidin-3-ol.

Scientific Research Applications

3-(3-Bromobenzyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromobenzyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The azetidine ring and the bromobenzyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorobenzyl)azetidin-3-ol
  • 3-(3-Fluorobenzyl)azetidin-3-ol
  • 3-(3-Methylbenzyl)azetidin-3-ol

Uniqueness

3-(3-Bromobenzyl)azetidin-3-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-[(3-bromophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2

InChI Key

IYQZLWHIDYXJQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=CC(=CC=C2)Br)O

Origin of Product

United States

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